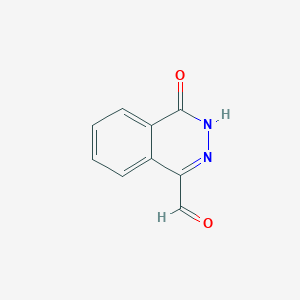










|
REACTION_CXSMILES
|
[OH:1][CH2:2][C:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[C:6](=[O:13])[NH:5][N:4]=1.C(N(CC)CC)C.C([O-])([O-])=O.[Na+].[Na+].CCOC(C)=O>CS(C)=O>[C:6]1(=[O:13])[C:7]2[C:12](=[CH:11][CH:10]=[CH:9][CH:8]=2)[C:3]([CH:2]=[O:1])=[N:4][NH:5]1 |f:2.3.4|
|


|
Name
|
|
|
Quantity
|
50 g
|
|
Type
|
reactant
|
|
Smiles
|
OCC1=NNC(C2=CC=CC=C12)=O
|
|
Name
|
|
|
Quantity
|
900 mL
|
|
Type
|
solvent
|
|
Smiles
|
CS(=O)C
|
|
Name
|
|
|
Quantity
|
119 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
733 mL
|
|
Type
|
solvent
|
|
Smiles
|
CS(=O)C
|


|
Type
|
CUSTOM
|
|
Details
|
the mixture stirred for about 2 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
STIRRING
|
|
Details
|
stirred
|
|
Type
|
CUSTOM
|
|
Details
|
The aqueous phase of the resulting suspension is separated off
|
|
Type
|
EXTRACTION
|
|
Details
|
twice extracted with 2 l EtOAc
|
|
Type
|
FILTRATION
|
|
Details
|
this is filtered off
|
|
Type
|
WASH
|
|
Details
|
washed with water and EtOAc
|
|
Type
|
CUSTOM
|
|
Details
|
The organic phase is separated off from the filtrate
|
|
Type
|
WASH
|
|
Details
|
together with the second and third organic phase, washed with water and brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (Na2SO4)
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
|
Type
|
STIRRING
|
|
Details
|
stirred in EtOAc
|
|
Type
|
ADDITION
|
|
Details
|
hexane added
|
|
Type
|
FILTRATION
|
|
Details
|
before being filtered
|




|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |